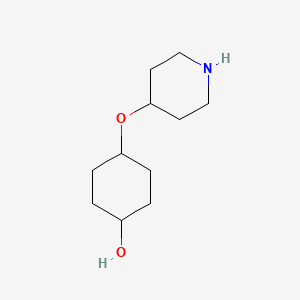
4-(Piperidin-4-yloxy)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(4-Piperidinyloxy)cyclohexanol:
準備方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(4-Piperidinyloxy)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and piperidine.
Formation of Intermediate: Cyclohexanone is reacted with piperidine to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Isomer Separation: The trans isomer is separated from the cis isomer using techniques such as fractional crystallization or chromatography.
Industrial Production Methods: Industrial production of trans-4-(4-Piperidinyloxy)cyclohexanol may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: Trans-4-(4-Piperidinyloxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where the piperidinyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanols with various functional groups.
科学的研究の応用
Chemistry: Trans-4-(4-Piperidinyloxy)cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, trans-4-(4-Piperidinyloxy)cyclohexanol is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of trans-4-(4-Piperidinyloxy)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
類似化合物との比較
Trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol: This compound shares a similar structure but with a phenyl group instead of a piperidinyloxy group.
Trans-4-Aminocyclohexanol: Another similar compound with an amino group instead of a piperidinyloxy group.
Uniqueness: Trans-4-(4-Piperidinyloxy)cyclohexanol is unique due to the presence of the piperidinyloxy group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanol derivatives and valuable in various research and industrial applications.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
4-piperidin-4-yloxycyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h9-13H,1-8H2 |
InChIキー |
AQORUENURYTHLK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1O)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


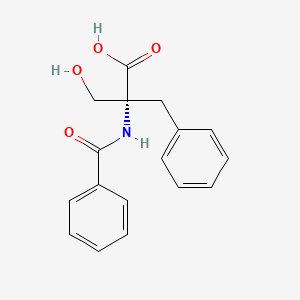
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)
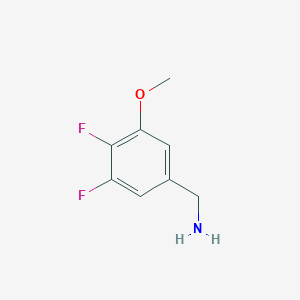
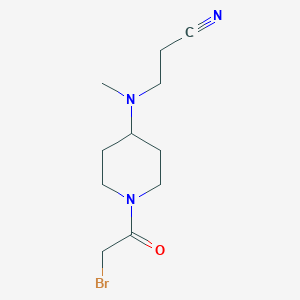
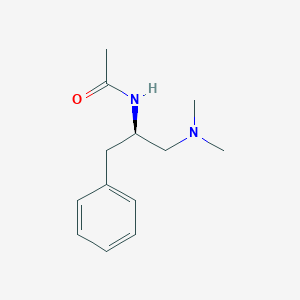
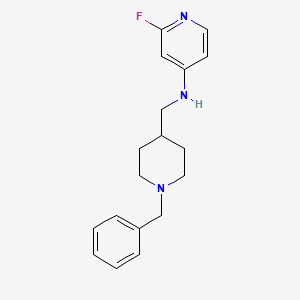
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
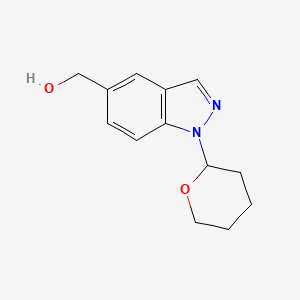
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
